molecular formula C33H39ClN4O6 B193450 Irinotecan hydrochloride CAS No. 100286-90-6

Irinotecan hydrochloride

Katalognummer B193450
CAS-Nummer: 100286-90-6
Molekulargewicht: 623.1 g/mol
InChI-Schlüssel: GURKHSYORGJETM-WAQYZQTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of irinotecan hydrochloride involves a highly safe and easily scalable process for the production of 7-Ethyl-10-hydroxycamptothecin and its conversion to irinotecan hydrochloride by total synthesis .


Molecular Structure Analysis

The molecular structure of irinotecan hydrochloride is analyzed using spectrophotometric methods . The shift of the irinotecan 355/368 nm-peak at very low pH (0.2) to 400 nm is used to establish a linear relationship between absorbance at 400 nm and irinotecan concentration .


Chemical Reactions Analysis

Irinotecan hydrochloride undergoes acid degradation when heated under reflux with 0.1 M HCl at 60 ± 1°C for 12 hours. For alkaline degradation, it is heated under reflux with 0.1 M NaOH at 60 ± 1°C for 12 hours .


Physical And Chemical Properties Analysis

Irinotecan hydrochloride is a semi-synthetic antineoplastic prodrug agent and is a water-soluble analogue of the natural product camptothecin . Its quantification in pharmaceutical dosage forms and in plasma is achieved through a simple, rapid, and low-cost spectrophotometric method .

Wissenschaftliche Forschungsanwendungen

  • Cancer Chemotherapy

    • Field : Oncology
    • Application : Irinotecan has been used in the treatment of various malignancies for many years . It’s an important player in cancer chemotherapy .
    • Method : Irinotecan is administered to patients in specific dosages and combinations depending on the type and stage of cancer .
    • Results : The effectiveness of Irinotecan varies depending on the type of cancer, the stage of the disease, and the patient’s overall health .
  • Colorectal Cancer Treatment

    • Field : Oncology
    • Application : Irinotecan hydrochloride is used for the treatment of metastatic colorectal cancer .
    • Method : The drug is administered to patients as part of a chemotherapy regimen .
    • Results : The outcomes depend on various factors including the stage of the disease and the patient’s overall health .
  • Pharmaceutical Analysis

    • Field : Pharmaceutical Analysis
    • Application : A simple, rapid, and low-cost spectrophotometric method for Irinotecan quantification in human plasma and in pharmaceutical dosage forms has been developed .
    • Method : The method is based on the shift of the Irinotecan 355/368 nm-peak at very low pH (0.2) to 400 nm .
    • Results : The method allows quantitative determination of Irinotecan plasma levels with acceptable analytical characteristics .
  • Small Cell Lung Cancer Treatment

    • Field : Oncology
    • Application : Irinotecan is used in the treatment of small cell lung cancer .
    • Method : It is used with cisplatin for this type of cancer .
    • Results : The outcomes depend on various factors including the stage of the disease and the patient’s overall health .
  • Treatment of Various Cancers

    • Field : Oncology
    • Application : Irinotecan has been commercially available since 1994 to treat various cancers such as lung, cervical and ovarian cancer .
    • Method : The drug is administered to patients as part of a chemotherapy regimen .
    • Results : The effectiveness of Irinotecan varies depending on the type of cancer, the stage of the disease, and the patient’s overall health .
  • Pancreatic Adenocarcinoma Treatment

    • Field : Oncology
    • Application : Irinotecan is used to treat pancreatic adenocarcinoma .
    • Method : The drug is administered to patients as part of a chemotherapy regimen .
    • Results : The outcomes depend on various factors including the stage of the disease and the patient’s overall health .
  • Gastrointestinal Cancer Treatment

    • Field : Oncology
    • Application : Irinotecan is used in the treatment of gastrointestinal cancers .
    • Method : It is used either alone or with other drugs like 5-fluorouracil .
    • Results : The outcomes depend on various factors including the stage of the disease and the patient’s overall health .
  • Cervical and Ovarian Cancer Treatment

    • Field : Oncology
    • Application : Irinotecan has been used to treat various cancers such as cervical and ovarian cancer .
    • Method : The drug is administered to patients as part of a chemotherapy regimen .
    • Results : The effectiveness of Irinotecan varies depending on the type of cancer, the stage of the disease, and the patient’s overall health .
  • Lung Cancer Treatment

    • Field : Oncology
    • Application : Irinotecan is used in the treatment of lung cancer .
    • Method : It is used with cisplatin for this type of cancer .
    • Results : The outcomes depend on various factors including the stage of the disease and the patient’s overall health .

Safety And Hazards

Irinotecan hydrochloride may cause harm if swallowed and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Zukünftige Richtungen

The future of irinotecan hydrochloride lies in the development of better irinotecan-based drug combinations, the development of combined modality treatment involving irinotecan + radiation, the evaluation of irinotecan in the adjuvant and neoadjuvant settings, and the identification of irinotecan’s activity .

Eigenschaften

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKHSYORGJETM-WAQYZQTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045953
Record name Irinotecan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irinotecan hydrochloride

CAS RN

100286-90-6, 136572-09-3
Record name Irinotecan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100286-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irinotecan hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irinotecan hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Irinotecan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IRINOTECAN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06X131E4OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irinotecan hydrochloride
Reactant of Route 2
Reactant of Route 2
Irinotecan hydrochloride
Reactant of Route 3
Irinotecan hydrochloride
Reactant of Route 4
Reactant of Route 4
Irinotecan hydrochloride
Reactant of Route 5
Irinotecan hydrochloride
Reactant of Route 6
Irinotecan hydrochloride

Citations

For This Compound
5,270
Citations
WY Li, RT Koda - American journal of health-system pharmacy, 2002 - academic.oup.com
The stability of irinotecan after reconstitution in several vehicles for iv infusion was studied. Irinotecan hydrochloride injection was diluted in phosphate buffer solution (pH 4.0, 6.0, and …
Number of citations: 22 academic.oup.com
A Kurita, S Kado, N Kaneda, M Onoue… - Cancer chemotherapy …, 2000 - Springer
Purpose: Clinically, diarrhea is the major dose-limiting toxicity of irinotecan hydrochloride (CPT-11). Using a rat model, we attempted to decrease the incidence of delayed-onset …
Number of citations: 128 link.springer.com
S Ohdo, T Makinosumi, T Ishizaki, E Yukawa… - … of Pharmacology and …, 1997 - ASPET
The mechanisms underlying the circadian rhythm of the toxicity induced by irinotecan hydrochloride (CPT-11; 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin) were …
Number of citations: 98 jpet.aspetjournals.org
K Takasuna, T Hagiwara, M Hirohashi, M Kato… - Cancer research, 1996 - AACR
Irinotecan hydrochloride (CPT-11), an antitumor camptothecin derivative, causes severe forms of diarrhea clinically. We characterized CPT-11-induced diarrhea histologically and …
Number of citations: 446 aacrjournals.org
K Takasuna, T Hagiwara, K Watanabe, S Onose… - Cancer chemotherapy …, 2006 - Springer
Purpose: An antitumor camptothecin derivative CPT-11 has proven a broad spectrum of solid tumor malignancy, but its severe diarrhea has often limited its more widespread use. We …
Number of citations: 101 link.springer.com
H Wei, J Song, H Li, Y Li, S Zhu, X Zhou… - asian journal of …, 2013 - Elsevier
… on the loading efficiency of liposomal formulations of irinotecan hydrochloride (CPT-11), their … of distribution for CPT-11 than those of irinotecan hydrochloride solution (CPT-11-S). …
Number of citations: 35 www.sciencedirect.com
K Takasuna, T Hagiwara, M Hirohashi, M Kato… - Cancer chemotherapy …, 1998 - Springer
Purpose: SN-38, a metabolite of irinotecan hydrochloride (CPT-11), is considered to play a key role in the development of diarrhea as well as in the antitumor activity of CPT-11. We …
Number of citations: 146 link.springer.com
K Futatsuki, A Wakui, I Nakao, Y Sakata… - Gan to kagaku ryoho …, 1994 - europepmc.org
A multi-institutional collaborative late phase II study of irinotecan hydrochloride (CPT-11) was performed on patients with advanced gastric cancer. CPT-11 was administered as a 100 …
Number of citations: 235 europepmc.org
Q Zhuang, X Liu, Z Sun, H Wang, J Jiang - Journal of Pharmaceutical and …, 2019 - Elsevier
… Irinotecan hydrochloride liposome injection (IHLI) is a formulation of anticancer drug irinotecan hydrochloride (CPT-11) entrapped in the aqueous core of liposomes. To understand the …
Number of citations: 12 www.sciencedirect.com
T Ashizawa, T Iwahori, T Yokoyama… - Acta Medica …, 2010 - ousar.lib.okayama-u.ac.jp
We investigated changes in drug disposition and toxicities with CPT-11 in 15 dialysis patients with gastrointestinal cancers to clarify whether CPT-11 could be administered safely in …
Number of citations: 11 ousar.lib.okayama-u.ac.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.